Cas no 1338247-53-2 (3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine)

3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine 化学的及び物理的性質
名前と識別子
-
- 3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
- 1H-Pyrazolo[3,4-c]pyridine, 4,5,6,7-tetrahydro-3-(1-methylethyl)-
- 4,5,6,7-Tetrahydro-3-(1-methylethyl)-1H-pyrazolo[3,4-c]pyridine
- 3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine
-
- インチ: 1S/C9H15N3/c1-6(2)9-7-3-4-10-5-8(7)11-12-9/h6,10H,3-5H2,1-2H3,(H,11,12)
- InChIKey: WHZFRXMNXMNTSG-UHFFFAOYSA-N
- ほほえんだ: C1NCCC2C(C(C)C)=NNC1=2
3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1077128-10.0g |
3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine |
1338247-53-2 | 10g |
$4545.0 | 2023-05-24 | ||
Enamine | EN300-1077128-0.05g |
3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine |
1338247-53-2 | 95% | 0.05g |
$888.0 | 2023-10-28 | |
Enamine | EN300-1077128-1.0g |
3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine |
1338247-53-2 | 1g |
$1057.0 | 2023-05-24 | ||
Enamine | EN300-1077128-5g |
3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine |
1338247-53-2 | 95% | 5g |
$3065.0 | 2023-10-28 | |
Enamine | EN300-1077128-2.5g |
3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine |
1338247-53-2 | 95% | 2.5g |
$2071.0 | 2023-10-28 | |
Enamine | EN300-1077128-0.1g |
3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine |
1338247-53-2 | 95% | 0.1g |
$930.0 | 2023-10-28 | |
Enamine | EN300-1077128-1g |
3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine |
1338247-53-2 | 95% | 1g |
$1057.0 | 2023-10-28 | |
Enamine | EN300-1077128-10g |
3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine |
1338247-53-2 | 95% | 10g |
$4545.0 | 2023-10-28 | |
Enamine | EN300-1077128-0.25g |
3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine |
1338247-53-2 | 95% | 0.25g |
$972.0 | 2023-10-28 | |
Enamine | EN300-1077128-5.0g |
3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine |
1338247-53-2 | 5g |
$3065.0 | 2023-05-24 |
3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine 関連文献
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridineに関する追加情報
Introduction to 3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine (CAS No. 1338247-53-2)
3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine (CAS No. 1338247-53-2) is a unique and promising compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The structural characteristics of 3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine make it an attractive candidate for further investigation in various areas of drug discovery and development.
The chemical structure of 3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is characterized by a pyrazolo[3,4-c]pyridine core with an isopropyl substituent at the 3-position. This specific substitution pattern contributes to the compound's unique pharmacological properties. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry due to its ability to modulate various biological targets, including enzymes, receptors, and ion channels.
Recent studies have highlighted the potential of 3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent neuroprotective effects by inhibiting oxidative stress and reducing neuroinflammation. These findings suggest that 3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine could be a valuable lead compound for the development of new therapies for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, 3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has shown promise in cancer research. A study conducted by a team of researchers at the National Institutes of Health found that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell growth and survival. These results indicate that 3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine could be further explored as a potential anticancer agent.
The pharmacokinetic properties of 3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine have also been investigated to assess its suitability for clinical applications. Studies have shown that this compound has favorable oral bioavailability and a reasonable half-life in vivo. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
To further enhance the therapeutic potential of 3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine, researchers are exploring various structural modifications and prodrug strategies. For example, the introduction of functional groups that improve solubility or stability can enhance the compound's pharmacological profile. Additionally, prodrug approaches can be employed to optimize drug delivery and reduce potential side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects reported. These findings are encouraging and pave the way for more advanced clinical studies.
In conclusion, 3-(propan-2-yl)-1H,4Η,5Η,6Η,7Η-pyrazolo[3,4-c]pyridine (CAS No. 1338247-53-2) represents a promising candidate in the field of medicinal chemistry with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive lead compound for further development. Ongoing research and clinical trials will continue to elucidate its full potential as a novel therapeutic agent.
1338247-53-2 (3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine) 関連製品
- 2171241-56-6(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-6-fluorobenzoic acid)
- 2171998-22-2(4-chloro-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid)
- 2171602-64-3(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid)
- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)
- 1241551-54-1(N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide)
- 1261945-09-8(4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine)
- 1266522-92-2(methyl 3-oxopiperidine-4-carboxylatehydrochloride)
- 2098127-79-6(4-Phenyl-1,4-diazepan-5-one hydrochloride)
- 1373500-30-1(1-ethynyl-2-fluoro-4-methoxybenzene)
- 74169-52-1(Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-)